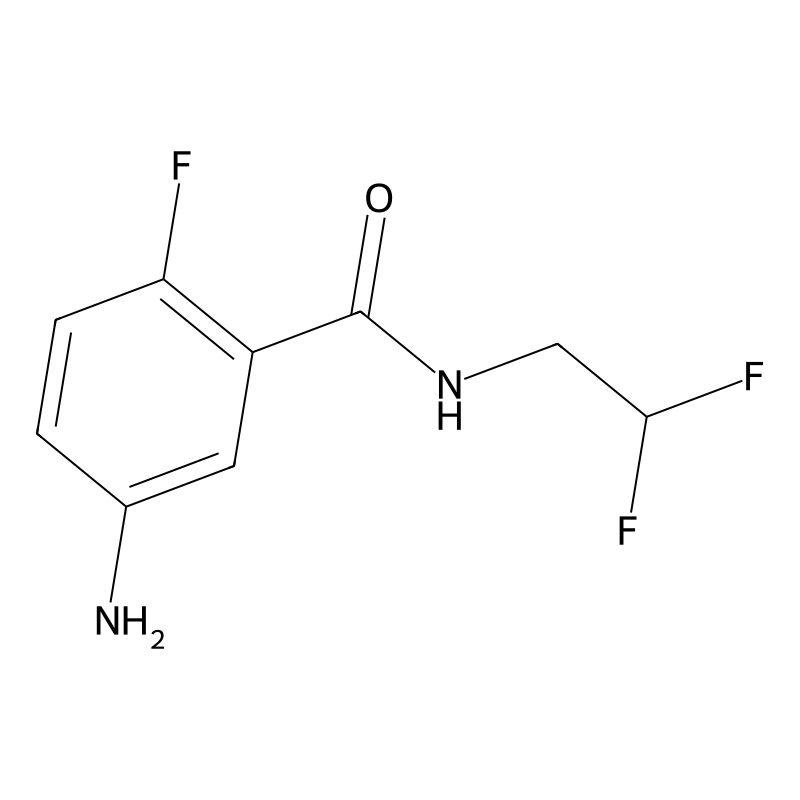

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a compound characterized by its unique fluorinated structure, which includes an amino group, a benzamide moiety, and difluoroethyl substituents. The molecular formula for this compound is , and it possesses a molecular weight of approximately 210.19 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and physicochemical properties, making it an interesting subject for research in medicinal chemistry and agrochemicals.

The chemical reactivity of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo acylation or hydrolysis under appropriate conditions. Additionally, the difluoroethyl group may engage in reactions typical of alkyl halides, such as elimination or substitution reactions.

Several synthetic strategies can be employed to produce 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide:

- Direct Amination: The compound can be synthesized through the direct amination of 2-fluorobenzoyl chloride with 5-amino-2-fluorobenzamide under controlled conditions.

- Fluorination Reactions: Utilizing fluorinating agents such as N,N-diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms into the benzene ring or the ethyl chain.

- Coupling Reactions: Cross-coupling techniques involving arylboronic acids and difluorinated alkyl halides may also yield the desired compound efficiently.

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.

- Agrochemicals: Its unique structure may provide herbicidal or pesticidal properties, contributing to agricultural practices.

- Material Science: The compound could be explored for use in developing advanced materials due to its unique chemical properties.

Interaction studies involving 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide focus on its binding affinity with biological targets such as enzymes or receptors. In silico docking studies have been used to predict how this compound interacts at a molecular level with proteins involved in disease pathways, providing insights into its potential therapeutic effects.

Several compounds share structural similarities with 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide. Here are some notable examples:

These compounds highlight the uniqueness of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide due to its specific difluoroethyl substitution and the arrangement of functional groups that may influence its biological activity differently compared to others.